1-(4-Fluorophenyl)-2-methoxyethanone

Descripción

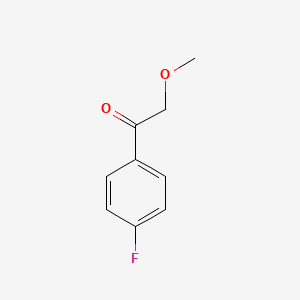

1-(4-Fluorophenyl)-2-methoxyethanone is a fluorinated aromatic ketone featuring a methoxy group (-OCH₃) and a fluorine atom on the para positions of the benzene ring. Fluorinated aromatic ketones are valued for their electronic effects, which enhance reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGAMJFLPBCOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-methoxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorophenyl)-2-methoxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 4-fluorobenzoic acid or 4-fluoroacetophenone.

Reduction: 1-(4-fluorophenyl)-2-methoxyethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(4-Fluorophenyl)-2-methoxyethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)-2-methoxyethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table compares 1-(4-Fluorophenyl)-2-methoxyethanone with structurally related compounds, highlighting substituent positions and key properties:

Notes:

- Substituent Position: The para-fluorine in this compound enhances electron-withdrawing effects compared to hydroxyl or methoxy groups, increasing electrophilicity at the ketone group .

- Biological Relevance : Fluorine substitution often improves metabolic stability and bioavailability, making such compounds attractive in drug design .

Physical and Chemical Properties

- Melting Points: Fluorinated derivatives (e.g., 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone) exhibit higher melting points (90–92°C) compared to non-fluorinated analogs due to increased molecular symmetry and intermolecular interactions .

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMF), while fluorine reduces solubility in aqueous media .

Key Research Findings

- Crystallography : Isostructural compounds (e.g., ) show planar molecular conformations with perpendicular fluorophenyl groups, influencing packing efficiency and crystallinity .

- Biological Activity: Fluorinated acetophenones exhibit acetylcholinesterase (AChE) inhibitory activity, as reported in , though specific data for the target compound require further study .

Actividad Biológica

1-(4-Fluorophenyl)-2-methoxyethanone, also known by its CAS number 247179-37-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a fluorinated phenyl group and a methoxyethyl moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 151.19 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 151.19 g/mol |

| CAS Number | 247179-37-9 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, in vitro assays showed that it significantly inhibits the proliferation of various cancer cell lines, including DU145 (prostate cancer) and A549 (lung cancer) cells. The compound induced apoptosis in these cells in a dose-dependent manner, with notable increases in apoptotic rates at higher concentrations:

- DU145 Cells : Apoptotic rates increased from 2.10% (control) to 19.25% at 10 µM.

- A549 Cells : Apoptotic rates increased from 2.59% (control) to 45.40% at 10 µM.

These findings suggest that the compound may target specific signaling pathways involved in cell survival and death, making it a candidate for further development as an anticancer therapeutic agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, potentially making it useful in developing new antibiotics. The mechanism appears to involve disruption of bacterial metabolic pathways, although further studies are needed to elucidate the exact targets.

The mechanisms underlying the biological activities of this compound are still being investigated. However, several hypotheses have emerged based on current research:

- Apoptosis Induction : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival, although the precise targets remain to be identified.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- In Vitro Cancer Cell Studies : A study evaluated the effects of varying concentrations of this compound on DU145 and A549 cells. The results indicated significant inhibition of cell growth and induction of apoptosis at doses ranging from 1 µM to 10 µM .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations.

- Animal Model Testing : In vivo studies using mouse models demonstrated that treatment with this compound led to a significant reduction in tumor size without notable toxicity, suggesting a favorable therapeutic index for future applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.